Naphtho[2,3-b]benzofuran-1-ylboronic acid
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Overview
Description
Preparation Methods
Naphtho[2,3-b]benzofuran-1-ylboronic acid can be synthesized using several methods, including:
Suzuki-Miyaura Cross-Coupling Reactions: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Boronate Esterification: This method involves the reaction of boronic acids with alcohols to form boronate esters.
Direct Boronic Acid Functionalization: This method involves the direct functionalization of boronic acids with various reagents.
Chemical Reactions Analysis
Naphtho[2,3-b]benzofuran-1-ylboronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced products.
Substitution: It undergoes substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various solvents such as tetrahydrofuran and chloroform.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphtho[2,3-b]benzofuran-1-ylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]benzofuran-1-ylboronic acid involves its interaction with specific molecular targets and pathways. It can influence cellular processes by modulating signal transduction pathways, leading to effects on cell proliferation, apoptosis, and differentiation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Naphtho[2,3-b]benzofuran-1-ylboronic acid can be compared with other similar compounds, such as:
- Benzo[b]naphtho[2,3-d]furan-1-yl-boronic acid
- Naphthalene[2,3-b]benzofuran-1-boric acid
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique in its ability to be used in the synthesis of advanced materials for electronic and optoelectronic applications .
Properties
Molecular Formula |
C16H11BO3 |
---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,3-b][1]benzofuran-1-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)20-14/h1-9,18-19H |
InChI Key |
GUPYETLVSSDKRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC3=CC4=CC=CC=C4C=C32)(O)O |
Origin of Product |
United States |
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